molecular formula C14H14N2OS B108210 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester CAS No. 17954-39-1

2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester

Cat. No. B108210
CAS RN: 17954-39-1
M. Wt: 258.34 g/mol
InChI Key: BVVTYDOKQUQKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester, also known as IMET, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various applications, including as a tool for studying the mechanism of action of certain drugs and as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester is not fully understood. However, it has been suggested that 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester may act as an inhibitor of certain enzymes, such as tyrosine kinases and protein phosphatases. These enzymes play important roles in various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has been shown to have various biochemical and physiological effects. For example, 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has been shown to have hypoglycemic effects, reducing blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester in lab experiments is its relatively low cost and ease of synthesis. Additionally, 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has been shown to have low toxicity and high stability. However, one limitation of using 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester. One direction is to further investigate its mechanism of action, particularly its effects on specific enzymes and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Additionally, future research could focus on developing new methods for synthesizing 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester and improving its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester involves the reaction of 2(1H)-Isoquinolinecarbothioic acid with ethyl cyanoacetate and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization. The yield of 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester is typically around 50-60%.

Scientific Research Applications

2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain drugs. For example, 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has been used to study the mechanism of action of the anticancer drug, imatinib. 2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester has also been used as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation.

properties

CAS RN

17954-39-1

Product Name

2(1H)-Isoquinolinecarbothioic acid, 1-cyano-1-methyl-, S-ethyl ester

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

S-ethyl 1-cyano-1-methylisoquinoline-2-carbothioate

InChI

InChI=1S/C14H14N2OS/c1-3-18-13(17)16-9-8-11-6-4-5-7-12(11)14(16,2)10-15/h4-9H,3H2,1-2H3

InChI Key

BVVTYDOKQUQKEP-UHFFFAOYSA-N

SMILES

CCSC(=O)N1C=CC2=CC=CC=C2C1(C)C#N

Canonical SMILES

CCSC(=O)N1C=CC2=CC=CC=C2C1(C)C#N

synonyms

1-Cyano-1-methyl-2(1H)-isoquinolinecarbothioic acid S-ethyl ester

Origin of Product

United States

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